molecular formula C16H18FNO B1302374 (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine CAS No. 418782-68-0

(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine

Cat. No.: B1302374
CAS No.: 418782-68-0
M. Wt: 259.32 g/mol
InChI Key: MYDCSSSAWBKWMO-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine is an organic compound that belongs to the class of phenylmethylamines This compound is characterized by the presence of a fluorine atom on the benzyl group and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 4-methoxyphenethylamine.

    Reaction: The 4-fluorobenzyl chloride is reacted with 4-methoxyphenethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A simpler analog with only a fluorine atom on the benzyl group.

    4-Methoxyphenethylamine: Contains a methoxy group on the phenyl ring but lacks the fluorine atom.

    Benzylamine: The parent compound without any substituents on the benzyl or phenyl groups.

Uniqueness

(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine is unique due to the presence of both the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14/h2-9,18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDCSSSAWBKWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366332
Record name N-[(4-Fluorophenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418782-68-0
Record name N-[(4-Fluorophenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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